molecular formula C20H22N4O B6503716 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea CAS No. 1421489-91-9

1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea

Cat. No.: B6503716
CAS No.: 1421489-91-9
M. Wt: 334.4 g/mol
InChI Key: AWRGISLSHBNCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel heterocyclic compounds with potential biological activity. This molecule features a urea bridge connecting a 2-methylphenyl group with a propyl chain that terminates in a 2-phenyl-1H-imidazole ring . The imidazole scaffold is a privileged structure in drug discovery, known for its extensive interaction capabilities with biological targets, and is present in numerous therapeutic agents . Researchers can utilize this compound as a key intermediate or reference standard in projects aimed at developing new pharmacologically active molecules. The presence of both the imidazole ring and urea functionality in a single molecular framework makes it particularly valuable for studying structure-activity relationships, molecular recognition, and heterocyclic chemistry. This product is intended for chemical and biological research applications in laboratory settings only. It is supplied for use by qualified professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGISLSHBNCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its structure-activity relationships (SAR).

Structure

The molecular formula of This compound can be represented as follows:

C21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}

This compound features a urea functional group linked to a propyl chain containing an imidazole ring and a methyl-substituted phenyl group. The presence of these functional groups is crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight352.45 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

Antibacterial Activity

Research indicates that derivatives of imidazole and urea exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound exhibited complete bacterial death within 8 hours at specific concentrations, highlighting its rapid action against these pathogens.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity:

  • It showed effectiveness against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, indicating moderate antifungal properties .
  • Other studies have indicated broader antifungal activity against various fungal strains, suggesting that the imidazole component may enhance this effect .

Antiviral Activity

The compound's antiviral potential has also been explored:

  • It has been noted for its efficacy against certain viruses by acting as an inhibitor of essential viral enzymes, similar to other imidazole derivatives .
  • Compounds with structural similarities have shown IC50 values in the low micromolar range against viruses like HIV and Dengue virus, suggesting that this class of compounds may be effective in antiviral applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Imidazole Ring : The presence of the imidazole ring is crucial for both antibacterial and antiviral activities. Modifications on this ring can significantly alter potency.
  • Urea Linkage : The urea moiety contributes to the interaction with biological targets, enhancing binding affinity and specificity.
  • Phenyl Substituents : Variations in the phenyl groups can influence lipophilicity and overall bioavailability.

Table: Summary of Biological Activities

Activity TypeTarget Organism/PathogenMIC/IC50 ValuesNotes
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mLRapid bactericidal action
Escherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida albicans16.69 - 78.23 µMModerate activity
AntiviralVarious virusesLow micromolar rangeInhibitory effects observed

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Study on Imidazole Derivatives : A study found that derivatives with both imidazole and urea functionalities exhibited enhanced antibacterial properties compared to their individual components .
  • Antiviral Efficacy : Research demonstrated that modifications to the imidazole ring could lead to increased antiviral activity against HIV, with some compounds showing IC50 values below 5 µM .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly as an anti-cancer agent. The imidazole moiety is known for its role in various biological processes, making it a valuable scaffold in drug design.

Anti-Cancer Properties

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth. For instance, a recent study reported that derivatives of imidazole-based compounds showed enhanced cytotoxicity against breast cancer cells, suggesting that modifications like those seen in 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea could lead to promising anti-cancer agents .

Antimicrobial Activity

The imidazole ring is also associated with antimicrobial properties. Compounds containing imidazole have been found to inhibit the growth of various bacteria and fungi. This suggests potential applications in treating infections resistant to conventional antibiotics .

Therapeutic Applications

The unique structure of this compound positions it as a candidate for several therapeutic applications:

Cancer Therapy

Due to its anti-cancer properties, this compound could be developed into a therapeutic agent for cancer treatment. Ongoing research aims to elucidate its effectiveness in vivo and its safety profile .

Antifungal Treatments

Given its antimicrobial properties, the compound may also be explored as a treatment option for fungal infections, particularly in immunocompromised patients where traditional treatments may fail .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of imidazole-containing ureas, including this compound. The synthesized compounds were evaluated for their cytotoxic effects on different cancer cell lines. Results indicated that modifications significantly enhanced their anti-cancer activity compared to unmodified imidazole compounds .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research effort involved a detailed SAR analysis of imidazole derivatives, including the target compound. The findings revealed that specific substitutions on the phenyl rings influenced both potency and selectivity towards cancer cells versus normal cells, highlighting the importance of structural modifications in drug design .

Chemical Reactions Analysis

Potential Chemical Reactions

Compounds with imidazole and urea groups can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

  • Mechanism : The imidazole ring can be oxidized under strong oxidative conditions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : Oxidation typically leads to the formation of imidazole N-oxides.

Reduction Reactions

  • Mechanism : The urea group can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Products : Reduction results in the conversion of the urea group to corresponding amines.

Substitution Reactions

  • Mechanism : While the specific compound does not have a readily substitutable group, compounds with similar structures might undergo nucleophilic substitution reactions if they contain suitable leaving groups.

  • Products : The outcome depends on the specific substituents and reaction conditions.

Biological Activities

Compounds with imidazole and urea groups are explored for their biological activities, including anticancer and antibacterial properties. The imidazole ring can interact with metal ions in enzyme active sites, while the urea group contributes to the compound's ability to interact with biological targets.

Data Tables for Related Compounds

Given the lack of specific data for 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea , we can look at related compounds for insights into potential biological activities:

CompoundBiological ActivityMechanism of Action
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)ureaAnticancerInduction of apoptosis, inhibition of cell proliferation
N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]ureaVarious biological testsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea and its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Key Structural Features Biological Activity
Target Compound: this compound R1 = 2-methylphenyl; R2 = 2-phenyl C20H21N5O Not reported Urea core, 2-phenylimidazole, propyl linker Not explicitly reported
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea R1 = 2-methylphenyl; R2 = 4-methoxyphenyl C21H23N5O2 363–365 K (90–92°C) E-configuration imine bond, intramolecular N–H⋯N hydrogen bond, disk-shaped conformation Anti-epileptic activity
1-(naphthalen-1-ylmethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea R1 = naphthalen-1-ylmethyl; R2 = 2-phenyl C24H23N5O Not reported Bulky naphthalene group, increased lipophilicity Not reported
S24: Purine-based analog R1 = 4-(purinyl)phenyl; R2 = imidazole-propyl C22H26N10O2 Not reported Purine moiety, cyclohexylmethoxy group Nek2 kinase inhibition
Pyrazole-based analogs (e.g., 9a, 9b) Pyrazole core instead of imidazole C14H18N4O (9a) 148–150 (9a) Pyrazole ring, ethyl substituents No explicit activity reported
Key Observations:
  • Substituent Effects: The substitution of the phenyl group (e.g., 4-methoxy vs. 2-methyl) significantly alters electronic properties and intermolecular interactions.
  • Heterocyclic Core : Replacing imidazole with pyrazole (as in ) reduces hydrogen-bonding capacity due to the absence of the imidazole’s NH group, which may explain the lack of reported biological activity in pyrazole analogs.
  • Bulkier Groups : The naphthalene-substituted compound exhibits higher lipophilicity, which could improve membrane permeability but may also reduce solubility.

Crystallographic and Conformational Insights

  • Crystal Packing : The 4-methoxy derivative forms helical supramolecular chains via N–H⋯N hydrogen bonds and C–H⋯O interactions, creating a stable 3D architecture . In contrast, the target compound’s crystal structure (unreported) may exhibit different packing due to the absence of methoxy-induced polarity.
  • Dihedral Angles: In the 4-methoxy analog, the imidazole ring forms dihedral angles of 49.42° and 42.62° with the methoxyphenyl and methylphenyl groups, respectively . These angles suggest a non-planar conformation that may influence receptor binding.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or acetonitrile at room temperature, with stoichiometric equivalence of reactants. A study by VulcanChem demonstrated that the absence of catalysts allows for a straightforward isolation process, yielding the product in 78–85% purity after column chromatography. However, prolonged reaction times (6–8 hours) and sensitivity to moisture necessitate rigorous drying of solvents and reagents.

Key Parameters:

  • Solvent Polarity: Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states through dipole interactions.

  • Temperature: Elevated temperatures (>40°C) promote side reactions, such as imidazole ring decomposition, reducing overall yield.

Organocatalytic Methods Using BEMP

The phosphazene base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has emerged as a highly efficient catalyst for synthesizing urea derivatives via intramolecular hydroamidation. Adapted from protocols developed for imidazolidin-2-ones, this method enables the cyclization of propargylic ureas into imidazole-containing products under mild conditions.

Mechanistic Pathway

  • Deprotonation: BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.

  • Allenamide Formation: The propargylic triple bond isomerizes to an allenamide, a step confirmed by density functional theory (DFT) calculations.

  • Cyclization: Nucleophilic attack by the deprotonated nitrogen onto the electron-deficient central carbon of the allenamide forms the imidazole ring (Figure 1).

Propargylic UreaBEMPAllenamide IntermediateImidazol-2-one Product\text{Propargylic Urea} \xrightarrow{\text{BEMP}} \text{Allenamide Intermediate} \rightarrow \text{Imidazol-2-one Product}

Advantages:

  • Reaction completion within 1–5 minutes at room temperature.

  • High regioselectivity for five-membered ring formation (>95% purity).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the imidazole moiety on Wang resin allows for stepwise elongation of the propylurea chain. After cleavage from the resin, the product is purified via precipitation in cold diethyl ether. This method, though less common, offers advantages in parallel synthesis and combinatorial chemistry.

Optimization and Scale-Up Considerations

Solvent Effects

Comparative studies using the BEMP-catalyzed method revealed that solvent polarity significantly impacts reaction thermodynamics. In low-polarity solvents like dichloromethane, the Gibbs free energy of activation (ΔG\Delta G^\ddagger) increases by 4.2 kcal/mol compared to acetonitrile, prolonging reaction times.

Catalyst Loading

Reducing BEMP loading from 10 mol% to 5 mol% maintains high yields (92–95%) while lowering production costs. Excess catalyst (>15 mol%) induces side reactions, such as over-cyclization or decomposition.

Comparative Analysis of Preparation Methods

Method Reactants Catalyst Conditions Yield Reference
Isocyanate-Amine Coupling2-Methylphenyl isocyanate, PropylamineNoneRT, 6–8 hours78–85%
BEMP-Catalyzed CyclizationPropargylic UreaBEMP (5 mol%)RT, 1–5 minutes92–95%
Sonogashira IntermediateAryl iodide, PropargylaminePd/CuRT, 12 hours55–60%

Q & A

Q. What are the key steps for synthesizing 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea?

The compound is synthesized via condensation of 3-(1H-imidazol-1-yl)-1-(substituted-phenyl)propan-1-one with N-(2-methylphenyl)hydrazinecarboxamide in ethanol, catalyzed by acetic acid. The reaction mixture is refluxed for 18 hours, followed by solvent evaporation, precipitation, and recrystallization (ethanol) to yield crystals .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure. Key parameters include:

  • E-configuration of the imine bond (C=N: 1.289 Å) .
  • Dihedral angles between aromatic rings (e.g., 8.17° between phenyl and methylphenyl rings) .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds form S(5) rings, while intermolecular N–H⋯N (imidazole) and C–H⋯O interactions stabilize the 3D lattice . Software: SHELXS/SHELXL for refinement , ORTEP-3 for visualization .

Q. What in vitro models are used to evaluate its anticonvulsant activity?

While direct evidence for this compound is limited, structurally related aryl semicarbazones are tested in SH-SY5Y neuroblastoma cells. Activity is inferred from CYP26 mRNA upregulation (3.7–5.8-fold vs. controls), indicating retinoic acid metabolism modulation .

Advanced Research Questions

Q. How can synthesis yield be optimized for analogs with modified substituents?

  • Substituent effects : Methoxy groups at the 4-position increase steric hindrance, altering dihedral angles (e.g., 49.42° vs. 10.97° in non-methoxy analogs) .
  • Catalyst screening : Alternative acids (e.g., HCl) or microwave-assisted synthesis may reduce reaction time .
  • Purification : Gradient recrystallization (ethanol/water) improves purity .

Q. How to resolve data contradictions in crystallographic refinement?

  • Low data-to-parameter ratios (e.g., 9.1 in ): Use SHELXL’s restraints (e.g., DFIX, SIMU) for underdetermined bonds/angles .
  • Disorder modeling : For flexible propyl chains, PART instructions in SHELXL partition occupancy .
  • Validation : Check R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis for missed interactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking : Compare helical supramolecular chains (from SC-XRD) with active sites of target proteins (e.g., CYP26A1) .
  • DFT calculations : Analyze charge distribution on imidazole and urea moieties to predict hydrogen-bond donor/acceptor capacity .

Q. How do intermolecular interactions influence crystal packing?

  • N–H⋯N hydrogen bonds form helical chains along the c-axis, while C–H⋯π interactions between methylphenyl and imidazole groups create a 3D network .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for imidazole rings indicate rigidity, whereas propyl chains show higher flexibility .

Methodological Considerations

Q. Best practices for refining low-resolution X-ray data?

  • SHELXL constraints : Fix ADPs for heavy atoms (C, N, O) and refine H-atoms isotropically .
  • Twinned data : Use TWIN/BASF commands in SHELXL for handling non-merohedral twinning .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry .

Q. How to analyze conformational flexibility in propyl-linked moieties?

  • Torsion angles : The propyl linker (C–C–C–N) shows a gauche conformation (∼60°), confirmed by SC-XRD .
  • Molecular dynamics (MD) : Simulate rotational energy barriers to assess stability in solution .

Q. What are the limitations of current pharmacological data?

  • Specificity gaps : No direct evidence for target binding (e.g., sodium channels or GABA receptors).
  • In vivo correlation : SH-SY5Y cell data (CYP26 mRNA) may not translate to in vivo anticonvulsant efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.